molecular formula C10H15N3O2S B12921488 2,6-Dimethoxy-5-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidin-4-amine CAS No. 89587-77-9

2,6-Dimethoxy-5-(methylsulfanyl)-N-(prop-2-en-1-yl)pyrimidin-4-amine

Cat. No.: B12921488
CAS No.: 89587-77-9
M. Wt: 241.31 g/mol
InChI Key: QDORLISSWCUATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Allyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Allyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative.

    Introduction of Methoxy Groups: Methoxy groups are introduced at positions 2 and 6 through methylation reactions using reagents such as methyl iodide in the presence of a base like cesium carbonate.

    Allylation: The allyl group is introduced at the nitrogen atom through an allylation reaction using allyl bromide.

    Thiomethylation: The methylthio group is introduced at position 5 through a thiomethylation reaction using methylthiolating agents.

Industrial Production Methods

Industrial production of N-Allyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Allyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the methoxy or methylthio groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and alcohols.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

N-Allyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-Allyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxy-4-aminopyrimidine: Lacks the allyl and methylthio groups.

    5-Methylthio-2,6-dimethoxypyrimidine: Lacks the allyl group.

    N-Allyl-4-aminopyrimidine: Lacks the methoxy and methylthio groups.

Uniqueness

N-Allyl-2,6-dimethoxy-5-(methylthio)pyrimidin-4-amine is unique due to the presence of all three functional groups (allyl, methoxy, and methylthio) on the pyrimidine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

89587-77-9

Molecular Formula

C10H15N3O2S

Molecular Weight

241.31 g/mol

IUPAC Name

2,6-dimethoxy-5-methylsulfanyl-N-prop-2-enylpyrimidin-4-amine

InChI

InChI=1S/C10H15N3O2S/c1-5-6-11-8-7(16-4)9(14-2)13-10(12-8)15-3/h5H,1,6H2,2-4H3,(H,11,12,13)

InChI Key

QDORLISSWCUATJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1SC)NCC=C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.